molecular formula C20H23NO B1678636 Quifenadine CAS No. 10447-39-9

Quifenadine

Número de catálogo B1678636
Número CAS: 10447-39-9
Peso molecular: 293.4 g/mol
Clave InChI: PZMAHNDJABQWGS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Quifenadine, also known by the trade name Fencarol, is a second-generation antihistamine drug . It is chemically a quinuclidine derivative and is marketed mainly in post-Soviet countries . Quifenadine is a derivative of quinuclidylcarbinol, which reduces the effects of histamine on organs and systems .


Synthesis Analysis

The synthesis of Quifenadine involves a Grignard reaction between methylquinuclidine-3-carboxylate and phenylmagnesium bromide, which yields the benzhydryl alcohol product .


Molecular Structure Analysis

Quifenadine has a molecular formula of C20H23NO . The antihistaminic qualities of quifenadine are associated with the presence of a cyclic quinuclidine core in the structure and the distance between the diphenylcarbinol group and the nitrogen atom .


Chemical Reactions Analysis

Quifenadine is a competitive blocker of H1 receptors . In addition, it activates the diamine oxidase enzyme, which breaks down about 30% of endogenous histamine . This explains the effectiveness of quifenadine in patients insensitive to other antihistamines .


Physical And Chemical Properties Analysis

Quifenadine has a molar mass of 293.410 g·mol −1 . It has an average mass of 293.403 Da and a monoisotopic mass of 293.177979 Da .

Aplicaciones Científicas De Investigación

Treatment of Allergic Reactions

  • Application Summary : Quifenadine is used in the treatment of allergic reactions such as allergic rhinitis, acute and chronic urticaria, angioedema, dermatitis, atopic dermatitis, and pruritus .
  • Methods of Application : Quifenadine is administered orally (tablets) or through intramuscular injection .
  • Results or Outcomes : Quifenadine reduces the toxic effect of histamine, eliminates or weakens its bronchoconstrictor effect and spasmodic effect on the smooth muscles of the intestines. It has a moderate antiserotonin and weak cholinolytic effect, and has well-defined antipruritic and desensitizing properties .

Antiarrhythmic Properties

  • Application Summary : Quifenadine has antiarrhythmic properties, probably due to the presence of a quinuclidine nucleus in the molecule’s core. It acts as a calcium channel blocker and influences the activity of potassium channels .
  • Methods of Application : In children with cardiac arrhythmia, combination therapy with quifenadine and either amiodarone or propafenone was found to be more effective than monotherapy with either amiodarone or propafenone .
  • Results or Outcomes : The drug has shown effectiveness in reducing cardiac arrhythmia in children .

Competitive Blocker of H1 Receptors

  • Application Summary : Quifenadine is a competitive blocker of H1 receptors . This means it can prevent histamine from binding to these receptors and triggering allergic reactions.
  • Methods of Application : This property is utilized in the treatment of various allergic conditions where histamine plays a key role .
  • Results or Outcomes : The blocking of H1 receptors by Quifenadine can help alleviate symptoms of allergies, such as itching, redness, and swelling .

Activation of Diamine Oxidase Enzyme

  • Application Summary : Quifenadine activates the diamine oxidase enzyme, which breaks down about 30% of endogenous histamine . This could explain the effectiveness of Quifenadine in patients insensitive to other antihistamines .
  • Methods of Application : This property is utilized in the treatment of patients who are insensitive to other antihistamines .
  • Results or Outcomes : The activation of the diamine oxidase enzyme can help reduce the overall levels of histamine in the body, potentially reducing the severity of allergic reactions .

Superior to Diphenhydramine

  • Application Summary : In terms of antihistaminic activity and duration of action, Quifenadine is superior to Diphenhydramine .
  • Methods of Application : This property is utilized in the treatment of various allergic conditions where a longer duration of action and stronger antihistaminic activity is required .
  • Results or Outcomes : Quifenadine reduces the toxic effect of histamine, eliminates or weakens its bronchoconstrictor effect and spasmodic effect on the smooth muscles of the intestines, has a moderate antiserotonin and weak cholinolytic effect, has well-defined antipruritic and desensitizing properties .

Weakens Hypotensive Effect of Histamine

  • Application Summary : Quifenadine weakens the hypotensive effect of histamine and its effect on capillary permeability .
  • Methods of Application : This property is utilized in the treatment of various allergic conditions where a reduction in the hypotensive effect of histamine is beneficial .
  • Results or Outcomes : Quifenadine does not directly affect cardiac activity and blood pressure, does not have a protective effect in aconitine arrhythmias .

Safety And Hazards

Quifenadine weakens the hypotensive effect of histamine and its effect on capillary permeability . It does not directly affect cardiac activity and blood pressure, and does not have a protective effect in aconitine arrhythmias .

Propiedades

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl(diphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c22-20(17-7-3-1-4-8-17,18-9-5-2-6-10-18)19-15-21-13-11-16(19)12-14-21/h1-10,16,19,22H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMAHNDJABQWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10447-38-8 (hydrochloride)
Record name Quifenadine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6046187
Record name Quifenadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quifenadine

CAS RN

10447-39-9
Record name Quifenadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10447-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quifenadine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010447399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quifenadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13713
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quifenadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUIFENADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9A18RJ49B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quifenadine
Reactant of Route 2
Reactant of Route 2
Quifenadine
Reactant of Route 3
Quifenadine
Reactant of Route 4
Quifenadine
Reactant of Route 5
Reactant of Route 5
Quifenadine
Reactant of Route 6
Quifenadine

Citations

For This Compound
129
Citations
L Makarov, L Balykova, O Soldatova… - American Journal of …, 2010 - journals.lww.com
Despite evolving success of mini-invasive techniques in treating cardiac arrhythmias in children, pharmaceuticals remain the cornerstone therapeutic option. Beyond conventional …
Number of citations: 10 journals.lww.com
NM Nenasheva, NI Ilyina, IS Gushchin… - …, 2023 - journals.eco-vector.com
Antihistamines are the most commonly prescribed pharmacological therapy for allergic diseases, the prevalence of which reaches 30% of the population in the modern world, affecting …
Number of citations: 0 journals.eco-vector.com
A Kons, L Rutkovska, A Bērziņš, R Bobrovs, A Actiņš - CrystEngComm, 2015 - pubs.rsc.org
… of polymorphs or solvates of quifenadine hydrochloride. … the solid state forms of quifenadine hydrochloride. Crystal structures … Dihydrate DH was prepared by recrystallizing quifenadine …
Number of citations: 8 pubs.rsc.org
M Puriņš, V Kumpiņš, M Skomorokhov, A Mishnev… - Tetrahedron …, 2020 - Elsevier
Dehydration of ethyl 3-hydroxyquinuclidine-3-carboxylate is one of the key steps during production of the antihistamine drug Quifenadine (Phencarol). The side products of this process …
Number of citations: 1 www.sciencedirect.com
OA Mamina, VI Kabachny, OV Lozova - 2020 - dspace.nuph.edu.ua
… , quifenadine does not inhibit the CNS, is characterized by weak sedative properties. Quifenadine … Quifenadine hydrochloride is used to treat anaphylactic shock, urticaria, hay fever, …
Number of citations: 5 dspace.nuph.edu.ua
L Balykova, L Makarov, O Soldatov, Y Soldatov… - Российский …, 2021 - elibrary.ru
… achieved in 23/54 (43%) of quifenadine- treated patients, which was less than in … Quifenadine was mostly beneficial in children with supraventricular PB and/or bradycardia. Quifenadine …
Number of citations: 2 elibrary.ru
LA Balykova, ON Soldatova, LM Makarov… - researchgate.net
… achieved in 23/54 (43%) of quifenadine-treated patients, which was less than in … Quifenadine was mostly beneficial in children with supraventricular PB and/or bradycardia. Quifenadine …
Number of citations: 2 www.researchgate.net
L Balykova, M Leonid, S Oleg, S Yuri, S Nataliya - 2021 - adc.bmj.com
… achieved in 23/54 (43%) of quifenadine-treated patients, which was less than in … Quifenadine was mostly beneficial in children with supraventricular PB and/or bradycardia. Quifenadine …
Number of citations: 2 adc.bmj.com
V Herceg-Čavrak, S Pek, I Škarić, VT Pivac - 2021 - adc.bmj.com
… achieved in 23/54 (43%) of quifenadine-treated patients, which was less than in … Quifenadine was mostly beneficial in children with supraventricular PB and/or bradycardia. Quifenadine …
Number of citations: 3 adc.bmj.com
A Ćorić, T Ćaleta, I Vukšić, P Džepina, D Ninković… - 2021 - adc.bmj.com
… achieved in 23/54 (43%) of quifenadine-treated patients, which was less than in … Quifenadine was mostly beneficial in children with supraventricular PB and/or bradycardia. Quifenadine …
Number of citations: 0 adc.bmj.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.